

# A Comprehensive Technical Guide to the Spectroscopic Data of Aspeverin

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## Compound of Interest

Compound Name: *Aspeverin*  
Cat. No.: *B10833837*

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This guide provides an in-depth analysis of the spectroscopic data for **Aspeverin**, a novel carbamate- and cyano-containing alkaloid. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that were pivotal in the elucidation of its complex structure.

## Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was crucial in determining the molecular formula of **Aspeverin**.

Parameter	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>24</sub> N <sub>4</sub> O <sub>2</sub>	[1]
Exact Mass	376.1899 g/mol	[2]
Monoisotopic Mass	376.18992602 Da	[2]
HRESIMS (M <sup>+</sup> )	m/z 376.1857 (calcd. for C <sub>22</sub> H <sub>24</sub> N <sub>4</sub> O <sub>2</sub> , 376.1899)	[1]
ESIMS ([M+H] <sup>+</sup> )	m/z 377	[1]
ESIMS ([M-H] <sup>-</sup> )	m/z 375	[1]

## Infrared (IR) Spectroscopy Data

The IR spectrum of **Aspeverin** provided key insights into its functional groups. A notable absorption band indicated the presence of an ortho-disubstituted phenyl group.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Reference
ortho-disubstituted phenyl group	756	[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural framework of **Aspeverin** was elucidated through extensive 1D and 2D NMR experiments. The <sup>1</sup>H and <sup>13</sup>C NMR data were recorded in both DMSO-d<sub>6</sub> and CDCl<sub>3</sub>, with the chemical shifts (δ) reported in parts per million (ppm).

Table of <sup>1</sup>H and <sup>13</sup>C NMR Data for **Aspeverin**[1]

Position	$\delta$ H, mult. (J in Hz) in DMSO-d <sub>6</sub>	$\delta$ H, mult. (J in Hz) in CDCl <sub>3</sub>	$\delta$ C in DMSO-d <sub>6</sub>	$\delta$ C in CDCl <sub>3</sub>
2	186.0, qC	184.4, qC		
3	39.3, qC	39.3, qC		
4	1.65, dd (12.6, 2.9)	1.82, dd (12.5, 3.4)	40.1, CH	40.4, CH
5a	1.95, m	2.08, m	25.3, CH <sub>2</sub>	25.4, CH <sub>2</sub>
5b	1.75, m	1.88, m		
6	3.52, m	3.65, m	59.9, CH	60.1, CH
8a	2.95, m	3.08, m	46.5, CH <sub>2</sub>	46.8, CH <sub>2</sub>
8b	2.65, m	2.78, m		
9	7.45, d (7.6)	7.58, d (7.6)	127.8, CH	128.0, CH
10	7.05, t (7.6)	7.18, t (7.6)	122.5, CH	122.8, CH
11	7.25, t (7.6)	7.38, t (7.6)	128.9, CH	129.2, CH
12	6.85, d (7.6)	6.98, d (7.6)	118.9, CH	119.2, CH
13a	2.25, m	2.38, m	31.5, CH <sub>2</sub>	31.8, CH <sub>2</sub>
13b	1.85, m	1.98, m		
14	4.85, s	4.98, s	88.9, CH	89.2, CH
16	152.5, qC	152.8, qC		
17	119.5, qC	119.8, qC		
18	120.5, qC	120.8, qC		
19	139.8, qC	140.1, qC		
20-Me	1.25, s	1.38, s	25.8, CH <sub>3</sub>	26.1, CH <sub>3</sub>
21-Me	1.15, s	1.28, s	21.5, CH <sub>3</sub>	21.8, CH <sub>3</sub>

CN	117.5, qC	117.8, qC		
CONH	8.55, br s	8.68, br s	155.5, qC	155.8, qC

## Experimental Protocols

The spectroscopic data for **Aspeverin** were acquired using standard analytical techniques.

### Mass Spectrometry Protocol

- **Instrumentation:** A high-resolution electrospray ionization mass spectrometer (HRESIMS) was used for accurate mass measurements.
- **Sample Preparation:** The purified sample of **Aspeverin** was dissolved in a suitable solvent, typically methanol or acetonitrile, at a low concentration.
- **Data Acquisition:** The sample solution was introduced into the ESI source. Mass spectra were acquired in both positive and negative ion modes. The instrument was calibrated using a known standard to ensure high mass accuracy.

### Infrared Spectroscopy Protocol

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer was utilized.
- **Sample Preparation:** A small amount of the purified **Aspeverin** was prepared as a thin film on a KBr pellet or dissolved in a suitable solvent for analysis in a liquid cell.
- **Data Acquisition:** The IR spectrum was recorded over the standard range of 4000-400  $\text{cm}^{-1}$ . The background spectrum of the KBr pellet or solvent was subtracted from the sample spectrum to obtain the final spectrum of **Aspeverin**.

### Nuclear Magnetic Resonance Spectroscopy Protocol

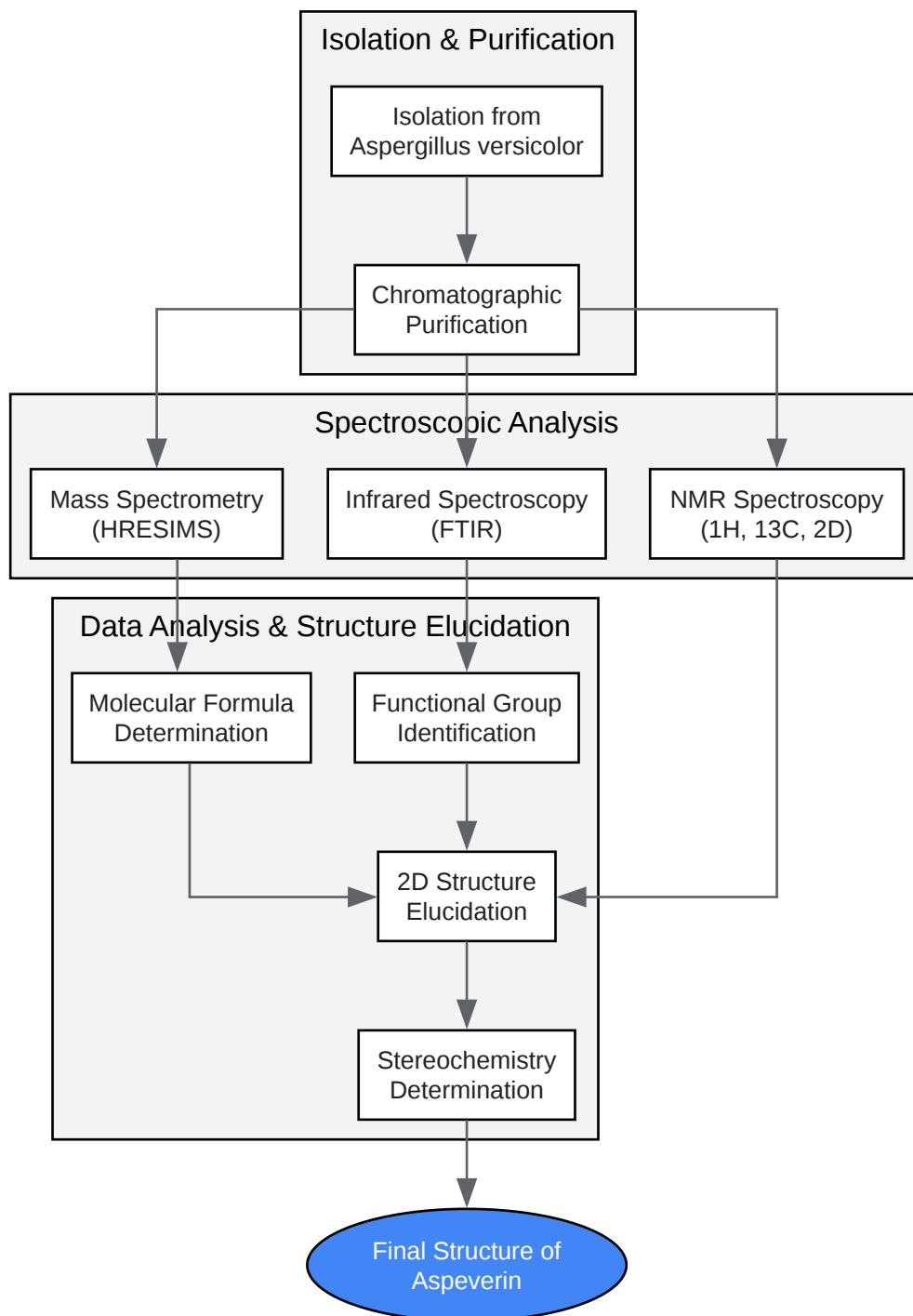
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 500 MHz NMR spectrometer.
- **Sample Preparation:** The **Aspeverin** sample was dissolved in deuterated solvents (DMSO- $d_6$  and  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

- Data Acquisition: Standard pulse sequences were used to acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC spectra. The data were processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Aspeverin**.

## Workflow for Spectroscopic Analysis of Aspeverin



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Caption: Workflow of **Aspeverin**'s spectroscopic analysis.

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## References

- 1. [files01.core.ac.uk](https://files01.core.ac.uk) [[files01.core.ac.uk](https://files01.core.ac.uk)]
- 2. [Aspeverin | C<sub>22</sub>H<sub>24</sub>N<sub>4</sub>O<sub>2</sub> | CID 71712961 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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